molecular formula C11H9NO3 B188818 (Quinolin-8-yloxy)-acetic acid CAS No. 5326-89-6

(Quinolin-8-yloxy)-acetic acid

Cat. No. B188818
CAS RN: 5326-89-6
M. Wt: 203.19 g/mol
InChI Key: PNKYIZBUGAZUHQ-UHFFFAOYSA-N
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Description

“(Quinolin-8-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H9NO3 . It is also known as "(8-quinolyloxy)acetic acid" .


Synthesis Analysis

The synthesis of quinolin-8-yloxy derivatives has been reported in various studies . For instance, the (5-chloro-quinolin-8-yloxy) acetic acid was prepared and characterized using infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) was used to study its structure and vibrational properties .


Molecular Structure Analysis

The molecular structure of “(Quinolin-8-yloxy)-acetic acid” has been analyzed in several studies . The InChI code for this compound is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) .


Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous synthesis protocols reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Physical And Chemical Properties Analysis

“(Quinolin-8-yloxy)-acetic acid” is a solid compound . Its molecular weight is 203.19 . The compound’s InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N .

Scientific Research Applications

  • Structural and Vibrational Analysis : Romano et al. (2012) conducted a detailed study on the structure and vibrational properties of (5,7-dichloro-quinolin-8-yloxy) acetic acid, a derivative of (Quinolin-8-yloxy)-acetic acid. They used Density Functional Theory (DFT) and spectroscopic methods to analyze its characteristics and compared the results with similar compounds (Romano, Castillo, Pergomet, Zinczuk, & Brandán, 2012).

  • Antimicrobial Activity : Ahmed et al. (2006) synthesized derivatives of (Quinolin-8-yloxy)-acetic acid and tested their antibacterial and antifungal activities. They found significant inhibition of bacterial and fungal growth, suggesting potential applications in antimicrobial treatments (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

  • Application in Tuberculosis Treatment : Pissinate et al. (2016) studied 2-(Quinolin-4-yloxy)acetamides, closely related to (Quinolin-8-yloxy)-acetic acid, for their potential in tuberculosis treatment. They found these compounds to be effective against drug-resistant Mycobacterium tuberculosis strains without apparent toxicity to certain cells, indicating their potential as alternative therapeutics for tuberculosis (Pissinate, Villela, Rodrigues-Junior, Giacobbo, Grams, Abbadi, Trindade, Nery, Bonan, Back, Campos, Basso, & Santos, 2016).

  • Sensing Applications : Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, for detecting cadmium and zinc ions. This sensor showed high selectivity and sensitivity, demonstrating potential applications in environmental monitoring and analysis (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).

  • Herbicidal Potential : E. et al. (2015) synthesized 8-Methoxyquinoline 5-amino acetic acid, a derivative of (Quinolin-8-yloxy)-acetic acid, and tested its herbicidal activity. They found the compound to be effective in drying out weeds, suggesting its use as a herbicide (E., Oke, & O., 2015).

Safety And Hazards

The safety information available indicates that “(Quinolin-8-yloxy)-acetic acid” is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The compound’s hazard statements include H302, H315, H319, and H335 .

Future Directions

Quinoline and its derivatives have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is potential for future drug development involving “(Quinolin-8-yloxy)-acetic acid” and similar compounds .

properties

IUPAC Name

2-quinolin-8-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKYIZBUGAZUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277771
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinolin-8-yloxy)-acetic acid

CAS RN

5326-89-6
Record name 5326-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of quinolin-8-ol (500 mg, 3.45 mmol) in MeCN (5 mL) was added ethyl bromoacetate (687 mg, 4.14 mmol) and K2CO3 (952 mg, 6.90 mmol). The mixture was stirred at 80° C. for 4 hours until TLC analysis showed completion of the reaction. The mixture was filtered and the filtrate concentrated. NaOH (276 mg, 6.90 mmol) and water:EtOH (1:1, 10 mL) was then added to the residue and the resulting mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by addition of 1M HCl to pH 3 and then extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated to yield the crude target product which was used directly for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step Two
Name
Quantity
952 mg
Type
reactant
Reaction Step Two
Name
Quantity
276 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
E Romano, MV Castillo, JL Pergomet, J Zinczuk… - Journal of Molecular …, 2012 - Elsevier
We have prepared the (5,7-dichloro-quinolin-8-yloxy) acetic acid and characterized it by infrared and Raman spectroscopies in the solid phase and by nuclear magnetic resonance (…
Number of citations: 43 www.sciencedirect.com
GR Argañaraz, E Romano, J Zinczuk… - Journal of Chemistry …, 2011 - researchgate.net
… parameters for all conformers of anhydrous and monohydrated quinolin-8-yloxy-acetic acid. … for the conformers of the anhydrous and monohydrated quinolin-8-yloxy-acetic acid. …
Number of citations: 18 www.researchgate.net
E Romano, MV Castillo, JL Pergomet, J Zinczuk… - 2013 - scirp.org
We have prepared the (5-chloro-quinolin-8-yloxy) acetic acid and characterized it by using infrared, Raman and multi-dimensional nuclear magnetic resonance spectroscopies. The …
Number of citations: 9 www.scirp.org
RF Song, XH Zhu, YH Wang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title complex, [HgBr2(C12H11NO3)], the HgII ion has a distorted core trigonal–planar geometry comprising two Br atoms and one quinoline N atom of the methyl 2-(quinolin-8-…
Number of citations: 8 scripts.iucr.org
MS Farhan, KY Saour - Iraqi Journal of Pharmaceutical Sciences (P-ISSN …, 2015 - iasj.net
This study includes synthesis of some nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines that may have a potential activity as antimicrobial and/or …
Number of citations: 3 www.iasj.net
赵腾, 王玉红, 宋瑞峰 - 结构化学, 2016 - cqvip.com
: Two novel mononuclear complexes with 5-chloro-8-(methoxycarbonylmethoxy) quinoline ligand (L), namely, HgLBr_2 1 and CuL_2Cl_2 2, have been prepared by solvothermal …
Number of citations: 2 www.cqvip.com
YH Wang, XH Zhu, RF Song - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… Quinolin-8-yloxy acetic acid (0.0203 g, 0.1 mmol), HgCl 2 (0.0272 g, 0.1 mmol), methanol (3 … The yield is 51% based on quinolin-8-yloxy acetic acid. Analysis found: C, 29.91; H, 2.30; N, …
Number of citations: 8 scripts.iucr.org
MV Castillo, ME Manzur, L Di Marco, V Runco… - researchgate.net
In this chapter, we have studied a powerful environmental pollutant agent, the hexaclhorobenzene compound, and characterized it by infrared and Raman spectroscopies in solid phase…
Number of citations: 0 www.researchgate.net
A Dutta, ASM Islam, D Maiti, M Sasmal… - Organic & …, 2019 - pubs.rsc.org
Herein, a simple, least-cytotoxic as well as an efficient fluorescent sensor HqEN480 was prepared from (quinolin-8-yloxy)-acetic acid ethyl ester (L1) and N,N-dimethylethylene diamine …
Number of citations: 7 pubs.rsc.org
E Romano, MV Castillo, JL Pergomet, J Zinczuk… - Open J. Synth. Theory Appl., 2013
Number of citations: 8

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